![molecular formula C22H30Cl2N2O4 B2587290 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol hydrochloride CAS No. 1323536-44-2](/img/structure/B2587290.png)
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol hydrochloride
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Description
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C22H30Cl2N2O4 and its molecular weight is 457.39. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Potentials and Mechanisms of Action
Compounds with structures similar to "1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol hydrochloride" have been investigated for their pharmacological effects. For instance, hydroxyzine, a compound with a similar piperazine moiety, is primarily prescribed for the treatment of anxiety and as a sedative/hypnotic. It induces a calming effect in anxious individuals without impairing mental acuity, suggesting its action might be due to suppression of activity in certain key regions of the central nervous system (CNS) (Johnson, 1982). This provides a clue to the potential CNS-related applications of "1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol hydrochloride".
Metabolic Pathways and Human Studies
The metabolic pathways of related compounds provide insights into how "1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol hydrochloride" might be metabolized in the human body. For example, the study of zipeprol metabolism revealed it is mainly metabolized by N-dealkylation, oxidation, hydroxylation, and methylation, partially eliminated untransformed from the body (Constantin & Pognat, 1978). Understanding these pathways is crucial for predicting the pharmacokinetics, potential interactions, and therapeutic windows of "1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol hydrochloride".
Implications for Drug Development
The exploration of similar compounds' effects on serotonin receptors and their occupancy, as demonstrated by novel antagonists in clinical development for treating anxiety and mood disorders, highlights the importance of targeting specific CNS receptors for therapeutic benefit. For instance, 5-HT(1A) receptor occupancy studies using positron emission tomography (PET) demonstrate how receptor targeting can be quantitatively assessed in vivo, offering a pathway for evaluating the efficacy of new compounds (Rabiner et al., 2002).
properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O4.ClH/c1-27-21-6-3-7-22(15-21)29-13-12-28-17-20(26)16-24-8-10-25(11-9-24)19-5-2-4-18(23)14-19;/h2-7,14-15,20,26H,8-13,16-17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPMLQHAPNDRCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol hydrochloride |
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